Cas no 142602-43-5 (2-(Benzyloxy)-4-bromobenzaldehyde)
2-(Benzyloxy)-4-bromobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-4-bromobenzaldehyde
- 4-bromo-2-phenylmethoxybenzaldehyde
- benzaldehyde, 4-bromo-2-(phenylmethoxy)-
- LogP
- 142602-43-5
- SCHEMBL4427861
- E90561
- CS-0193175
- DB-111604
- DTXSID20576671
- 2-benzyloxy-4-bromobenzaldehyde
- AKOS016000225
- A885168
- 2-(Benzyloxy)-4-bromobenzaldehyde, AldrichCPR
- BS-26987
- MTCCBXXJEDZGIW-UHFFFAOYSA-N
- MFCD11651774
-
- MDL: MFCD11651774
- Inchi: 1S/C14H11BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: MTCCBXXJEDZGIW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 289.99400
- Monoisotopic Mass: 289.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Boiling Point: 404.5°C at 760 mmHg
- Flash Point: 198.4°C
- Refractive Index: 1.629
- PSA: 26.30000
- LogP: 3.84060
2-(Benzyloxy)-4-bromobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(Benzyloxy)-4-bromobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215033-1g |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 215033-5g |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 95% | 5g |
£450.00 | 2022-03-01 | |
| Fluorochem | 215033-10g |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 95% | 10g |
£750.00 | 2022-03-01 | |
| TRC | B280075-100mg |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B280075-250mg |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B280075-500mg |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B280075-1g |
2-(Benzyloxy)-4-bromobenzaldehyde |
142602-43-5 | 1g |
$ 207.00 | 2023-04-18 | ||
| abcr | AB309751-1 g |
2-(Benzyloxy)-4-bromobenzaldehyde; 98% |
142602-43-5 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB309751-5 g |
2-(Benzyloxy)-4-bromobenzaldehyde; 98% |
142602-43-5 | 5g |
€654.00 | 2023-04-26 | ||
| abcr | AB309751-10 g |
2-(Benzyloxy)-4-bromobenzaldehyde; 98% |
142602-43-5 | 10g |
€1062.00 | 2023-04-26 |
2-(Benzyloxy)-4-bromobenzaldehyde Suppliers
2-(Benzyloxy)-4-bromobenzaldehyde Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-(Benzyloxy)-4-bromobenzaldehyde
Comprehensive Overview of 2-(Benzyloxy)-4-bromobenzaldehyde (CAS No. 142602-43-5)
2-(Benzyloxy)-4-bromobenzaldehyde (CAS No. 142602-43-5) is a versatile organic intermediate widely used in pharmaceutical synthesis, agrochemical production, and advanced material research. This compound belongs to the class of brominated benzaldehyde derivatives, characterized by its unique molecular structure featuring a benzyloxy group at the 2-position and a bromo substituent at the 4-position of the benzene ring. Its chemical formula is C14H11BrO2, with a molecular weight of 291.14 g/mol. The compound's distinct properties make it valuable for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern drug discovery.
In recent years, the demand for 2-(Benzyloxy)-4-bromobenzaldehyde has surged due to its role in synthesizing biologically active molecules. Researchers highlight its utility in creating antiviral agents and anti-inflammatory compounds, aligning with global health trends. For instance, its structural motif appears in scaffolds targeting RNA-dependent RNA polymerase (RdRp) inhibitors, a hot topic since the COVID-19 pandemic. The compound's electron-withdrawing bromo group enhances reactivity in nucleophilic aromatic substitutions, making it a preferred choice for high-value fine chemicals.
From a synthetic perspective, CAS 142602-43-5 is often prepared via O-benzylation of 4-bromo-2-hydroxybenzaldehyde, followed by purification through column chromatography. Its purity (>98%) is critical for applications in catalysis and ligand design. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify its quality. Notably, the compound's stability under inert atmospheres and compatibility with Grignard reagents expand its utility in multistep syntheses.
Environmental and regulatory considerations are increasingly shaping the use of brominated aromatic compounds. While 2-(Benzyloxy)-4-bromobenzaldehyde is not classified as hazardous under current guidelines, industries emphasize green chemistry alternatives to reduce halogenated waste. This aligns with searches for "sustainable bromination methods" and "eco-friendly intermediates"—trending topics in 2023. Innovations such as electrochemical bromination and biocatalytic approaches are being explored to improve the compound's synthetic footprint.
Market insights reveal growing interest in CAS 142602-43-5 from Asia-Pacific regions, driven by expansions in contract research organizations (CROs) and generic drug manufacturing. Suppliers often list it under synonyms like "4-Bromo-2-(phenylmethoxy)benzaldehyde" or "Benzyl 4-bromo-2-formylphenyl ether," addressing diverse nomenclature preferences. SEO-optimized queries such as "buy 2-(Benzyloxy)-4-bromobenzaldehyde" or "142602-43-5 suppliers" reflect commercial demand, while academic searches focus on "mechanism of bromobenzaldehyde reactions."
Future applications of 2-(Benzyloxy)-4-bromobenzaldehyde may include organic electronics, where its planar structure could aid in designing OLED materials. Collaborative studies between chemists and material scientists are investigating its potential in photovoltaic cells and conductive polymers. As synthetic methodologies evolve, this compound will likely remain a cornerstone in heterocyclic chemistry, answering the persistent demand for functionalized aromatics in cutting-edge research.
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